molecular formula C14H9Cl2NO2 B12877984 3-(2,3-Dichloro-4-methoxyphenyl)-1,2-benzoxazole CAS No. 87828-90-8

3-(2,3-Dichloro-4-methoxyphenyl)-1,2-benzoxazole

Cat. No.: B12877984
CAS No.: 87828-90-8
M. Wt: 294.1 g/mol
InChI Key: MAWSUYFRZQTZRC-UHFFFAOYSA-N
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Description

3-(2,3-Dichloro-4-methoxyphenyl)-1,2-benzoxazole is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzoxazole ring fused with a dichloromethoxyphenyl group, which contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dichloro-4-methoxyphenyl)-1,2-benzoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dichloro-4-methoxyaniline with salicylic acid derivatives in the presence of dehydrating agents. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dichloro-4-methoxyphenyl)-1,2-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

3-(2,3-Dichloro-4-methoxyphenyl)-1,2-benzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-(2,3-Dichloro-4-methoxyphenyl)-1,2-benzoxazole involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been reported to act as an inotropic agent, influencing cardiomyocyte contractility without affecting calcium mobilization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dichloro-4-methoxyphenyl)-1,2-benzoxazole stands out due to its unique benzoxazole ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

87828-90-8

Molecular Formula

C14H9Cl2NO2

Molecular Weight

294.1 g/mol

IUPAC Name

3-(2,3-dichloro-4-methoxyphenyl)-1,2-benzoxazole

InChI

InChI=1S/C14H9Cl2NO2/c1-18-11-7-6-9(12(15)13(11)16)14-8-4-2-3-5-10(8)19-17-14/h2-7H,1H3

InChI Key

MAWSUYFRZQTZRC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2=NOC3=CC=CC=C32)Cl)Cl

Origin of Product

United States

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